

Application Notes and Protocols: 4-bromo-N,3-dimethylbenzenesulfonamide in Organic Synthesis

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Compound of Interest

Compound Name:	4-bromo-N,3-dimethylbenzenesulfonamide
Cat. No.:	B157639

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,3-dimethylbenzenesulfonamide is a versatile bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a sulfonamide moiety, a common pharmacophore in various therapeutic agents, and a brominated aromatic ring. The presence of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of **4-bromo-N,3-dimethylbenzenesulfonamide** in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications

The primary application of **4-bromo-N,3-dimethylbenzenesulfonamide** in organic synthesis is as an aryl halide building block in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In this context, **4-bromo-N,3-dimethylbenzenesulfonamide** can be coupled with various boronic acids or their esters to generate a diverse library of biaryl- and heteroaryl-substituted N,3-dimethylbenzenesulfonamides. These products are of interest in drug discovery as potential inhibitors of enzymes or as modulators of protein-protein interactions. A general reaction scheme is presented below.

General Reaction Scheme:

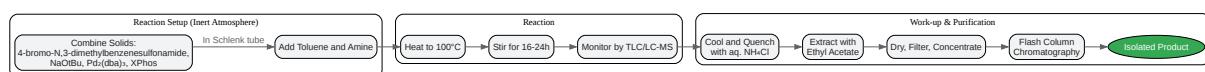
Where Ar is an aryl or heteroaryl group, and Ar' is the N,3-dimethylbenzenesulfonamide core.

Buchwald-Hartwig Amination: Synthesis of Arylamine Sulfonamides

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives. Reacting **4-bromo-N,3-dimethylbenzenesulfonamide** with primary or secondary amines under palladium catalysis yields N-aryl- and N-heteroaryl substituted aminobenzenesulfonamides. This transformation is crucial for the synthesis of compounds with potential applications in materials science and as pharmaceutical intermediates.

General Reaction Scheme:

Caption: Workflow for Suzuki-Miyaura Coupling.



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Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

4-bromo-N,3-dimethylbenzenesulfonamide serves as a valuable and versatile building block in modern organic synthesis. The protocols and data presented herein demonstrate its utility in constructing complex molecules through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations provide synthetic chemists with reliable pathways to novel sulfonamide derivatives for evaluation in drug discovery and materials science programs.

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